(5-Bromopyridin-3-yl)(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFN3O2S/c19-12-7-11(9-21-10-12)17(24)23-5-3-14(4-6-23)25-18-22-15-2-1-13(20)8-16(15)26-18/h1-2,7-10,14H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIOUEJKAVMYJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC(=CN=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromopyridin-3-yl)(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone typically involves multi-step reactions starting with commercially available precursors. Common steps include halogenation, coupling reactions, and heterocyclic ring formation. Precise conditions such as temperature, solvents, and catalysts vary based on specific synthetic protocols.
Industrial Production Methods: Scaling up for industrial production requires optimization of these synthetic routes to ensure high yield, cost-effectiveness, and environmental compliance. Advanced techniques such as flow chemistry and automation may be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions: Reagents like sodium hydride for deprotonation, palladium catalysts for coupling reactions, and oxidizing agents like potassium permanganate are commonly used. Conditions such as inert atmospheres and controlled temperatures are essential to ensure reaction specificity and yield.
Major Products Formed: Reactions typically yield derivatives with modified electronic properties or enhanced activity. The exact products depend on the specific reaction pathway and reagents used.
Scientific Research Applications
Chemistry: In organic synthesis, this compound serves as a versatile building block for creating complex molecules, facilitating the development of novel compounds with potential biological activity.
Biology: Its structure allows it to interact with biological targets, making it a candidate for drug development. Researchers study its binding affinities and bioactivity profiles to identify therapeutic potentials.
Medicine: Potential applications in medicinal chemistry include acting as lead compounds for designing new drugs targeting specific receptors or enzymes. It is studied for its effects on various diseases and conditions.
Industry: Beyond pharmaceutical applications, it may find use in the development of advanced materials, sensors, and catalysts due to its unique chemical properties.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, such as proteins or nucleic acids, altering their function. These interactions may interfere with biochemical pathways, resulting in therapeutic effects. Detailed studies explore its binding modes and the structural basis for its activity.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Structural analogs of this compound typically vary in substituent positions, halogenation patterns, or core heterocycles. Key comparisons include:
a) Halogen Substitution
- Bromine vs. Chlorine : Bromine’s larger atomic radius may increase hydrophobic interactions compared to chlorine, as seen in kinase inhibitors where brominated pyridines exhibit higher selectivity .
- Fluorine Positioning: The 6-fluoro group on the benzothiazole ring contrasts with analogs bearing fluorine at the 4- or 5-positions.
b) Heterocyclic Core Modifications
- Benzothiazole vs.
- Piperidine Linker : The 4-oxy-piperidine linker provides conformational flexibility compared to rigid spacers (e.g., phenyl rings), influencing target engagement .
Quantitative Similarity Analysis Using Chemoinformatics
Similarity coefficients, such as the Tanimoto index , are critical for comparing binary structural fingerprints. For example:
| Compound | Tanimoto Similarity | Key Structural Differences |
|---|---|---|
| Target Compound | 1.00 (Reference) | N/A |
| (5-Chloropyridin-3-yl) analog | 0.85 | Br → Cl substitution |
| (Benzoxazole-oxy-piperidinyl) analog | 0.72 | Thiazole S → O substitution |
| Non-fluorinated benzothiazole derivative | 0.68 | Absence of 6-F substituent |
Data derived from simulated comparisons using graph-based methods and binary fingerprinting .
- Tanimoto Coefficient: The reference compound shows the highest similarity with its chlorinated analog (0.85), reflecting minor electronic differences. Lower scores for benzoxazole or non-fluorinated derivatives highlight the importance of sulfur and fluorine in molecular recognition .
- Graph-Based Comparisons: Subgraph isomorphism analysis reveals conserved motifs (e.g., pyridine-methanone-piperidine) but divergent substituent effects on pharmacophore geometry .
Functional Implications of Structural Differences
- Binding Affinity : Fluorine and bromine enhance interactions with hydrophobic pockets in kinase targets, as demonstrated in studies of analogous bromopyridine inhibitors .
- Metabolic Stability: The 6-fluorobenzo[d]thiazole group may resist oxidative degradation compared to non-halogenated thiazoles, extending half-life .
- Selectivity : Piperidine flexibility reduces off-target effects compared to rigid linkers, as observed in receptor antagonists with similar scaffolds .
Biological Activity
The compound (5-Bromopyridin-3-yl)(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, structure-activity relationships (SAR), and pharmacological effects.
Chemical Structure
The compound features a complex structure characterized by:
- A brominated pyridine moiety.
- A fluorinated benzothiazole linked via an ether bond to a piperidine ring.
- The methanone functional group, which is critical for its biological activity.
Biological Activity Overview
Research indicates that compounds containing both bromopyridine and benzothiazole moieties exhibit various biological activities, including:
- Antitumor Activity : Some derivatives have shown potential as anticancer agents by inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antiviral Properties : Certain benzothiazole derivatives have demonstrated inhibitory effects against viral pathogens, suggesting a potential application in antiviral therapies.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory pathways, indicating a role in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of (5-Bromopyridin-3-yl)(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone can be influenced by modifications in its chemical structure. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Bromine at position 5 of pyridine | Enhances binding affinity to target proteins |
| Fluorine substitution on benzothiazole | Increases lipophilicity and cellular uptake |
| Piperidinyl linkage | Contributes to receptor selectivity |
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Antitumor Efficacy : A study reported that derivatives of benzothiazole exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.14 μM to 0.62 μM, indicating strong antitumor potential .
- Mechanistic Insights : Research has shown that compounds with similar structural features can inhibit the ERK signaling pathway, which is crucial in cancer progression . The combination of different active moieties has been suggested to enhance overall efficacy.
- Inflammatory Response Modulation : Another study highlighted the ability of certain benzothiazole derivatives to reduce pro-inflammatory cytokines in vitro, suggesting therapeutic applications in inflammatory diseases .
Q & A
Q. Q1: What are the key considerations for optimizing the synthesis of (5-Bromopyridin-3-yl)(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone?
Methodological Answer: Synthesis optimization requires evaluating reaction conditions (solvent, catalyst, temperature) and protecting group strategies. For example:
- Catalyst Selection : Pd(PPh₃)₄ or CuI may enhance coupling efficiency in Suzuki-Miyaura reactions for bromopyridine intermediates .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of fluorobenzo[d]thiazole derivatives, while toluene may reduce side reactions .
- Stepwise Protection : Use tert-butoxycarbonyl (Boc) groups for piperidine nitrogen to prevent unwanted nucleophilic attacks during coupling .
Q. Q2: How should researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Combine spectroscopic and crystallographic methods:
- NMR Analysis : Assign peaks for bromopyridine (δ 8.2–8.5 ppm, aromatic H) and fluorobenzo[d]thiazole (δ 7.3–7.8 ppm) using ¹H/¹³C NMR. Integrate signals to confirm stoichiometry .
- X-ray Crystallography : Resolve piperidine ring conformation and bond angles (e.g., C–Br bond length ~1.89 Å) to confirm stereochemistry .
- Elemental Analysis : Match experimental C, H, N, S values to theoretical calculations (e.g., %C: 52.3 vs. 52.1) .
Advanced Research Questions
Q. Q3: What computational strategies are effective for predicting the binding affinity of this compound to kinase targets?
Methodological Answer: Use molecular docking and MD simulations:
- Docking Software (AutoDock Vina) : Parameterize halogen bonds (Br···π interactions) and fluorine’s electronegativity to optimize ligand-receptor poses .
- Binding Energy Analysis : Compare ΔG values (e.g., −9.2 kcal/mol for benzo[d]thiazole derivatives) to prioritize lead compounds .
- Pharmacophore Mapping : Highlight critical interactions (e.g., hydrogen bonding with piperidine oxygen) using Schrödinger Suite .
Q. Q4: How can researchers resolve contradictions in reported bioactivity data for halogenated benzo[d]thiazole derivatives?
Methodological Answer: Address variability through systematic controls:
- Assay Reproducibility : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to minimize inter-lab variability .
- Metabolic Stability Testing : Compare microsomal half-lives (e.g., t₁/₂ = 45 min for bromine vs. 22 min for chlorine derivatives) to explain potency differences .
- SAR Analysis : Correlate substituent effects (e.g., 5-bromo vs. 6-fluoro) with IC₅₀ values using regression models .
Q. Q5: What are the best practices for designing in vivo studies to evaluate neuroprotective effects of this compound?
Methodological Answer: Follow translational pharmacology principles:
- Dose Optimization : Conduct PK/PD studies in rodents to establish therapeutic index (e.g., Cₘₐₓ = 1.2 µM at 10 mg/kg) .
- Biomarker Selection : Monitor glial fibrillary acidic protein (GFAP) or TNF-α levels in cerebrospinal fluid .
- Control Groups : Include sham-operated and positive controls (e.g., memantine) to validate disease-modifying effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
